(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid
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Overview
Description
(2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid is a chiral compound that belongs to the family of cyclopropyl-containing amino acids. It is commonly referred to as DMPA and has been the subject of intensive research in recent years due to its potential as a therapeutic agent.
Mechanism of Action
The exact mechanism of action of DMPA is not fully understood. However, it has been suggested that it may act as a modulator of glutamate receptors, which are involved in the regulation of synaptic plasticity and memory formation. DMPA has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that plays a key role in promoting the growth and survival of neurons.
Biochemical and Physiological Effects:
DMPA has been shown to have a number of biochemical and physiological effects. It has been demonstrated to increase the levels of glutathione, an antioxidant that plays a key role in protecting cells from oxidative stress. DMPA has also been shown to increase the levels of acetylcholine, a neurotransmitter that is involved in cognitive function and memory formation.
Advantages and Limitations for Lab Experiments
One of the main advantages of DMPA is its high enantiomeric purity, which allows for more accurate and reproducible experiments. Additionally, DMPA is relatively stable and can be stored for long periods of time without degradation. However, one limitation of DMPA is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.
Future Directions
There are a number of potential future directions for research on DMPA. One area of interest is the development of new synthetic routes to DMPA that are more efficient and cost-effective. Additionally, further studies are needed to fully elucidate the mechanism of action of DMPA and to determine its potential as a therapeutic agent for neurological disorders. Finally, research is needed to explore the potential use of DMPA in other areas such as cancer research and drug delivery.
Conclusion:
In conclusion, (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid is a chiral compound that has shown great potential as a therapeutic agent. Its high enantiomeric purity, stability, and neuroprotective properties make it an attractive candidate for further research in the field of neuroscience. While there are still many unanswered questions about the exact mechanism of action of DMPA, its potential as a novel antidepressant and anxiolytic agent, as well as its potential use in the treatment of neurological disorders, make it a promising area of research for the future.
Synthesis Methods
The synthesis of DMPA involves the reaction of 2,2-dimethylcyclopropanecarboxylic acid with phenylmagnesium bromide, followed by reduction with lithium aluminum hydride. The resulting product is then subjected to chiral resolution using a resolving agent such as (S)-2-phenylglycine. This process yields (2R)-2-(2,2-Dimethyl-1-phenylcyclopropyl)propanoic acid with high enantiomeric purity.
Scientific Research Applications
DMPA has been extensively studied for its potential as a therapeutic agent. It has been shown to exhibit neuroprotective properties and has been investigated for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. Additionally, DMPA has been studied for its potential as a novel antidepressant and anxiolytic agent.
properties
IUPAC Name |
(2R)-2-(2,2-dimethyl-1-phenylcyclopropyl)propanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18O2/c1-10(12(15)16)14(9-13(14,2)3)11-7-5-4-6-8-11/h4-8,10H,9H2,1-3H3,(H,15,16)/t10-,14?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDJNDGDMPXAABJ-XLLULAGJSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C1(CC1(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)O)C1(CC1(C)C)C2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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